molecular formula C11H23ClO3S B13493243 6-(Tert-pentyloxy)hexane-1-sulfonyl chloride

6-(Tert-pentyloxy)hexane-1-sulfonyl chloride

Katalognummer: B13493243
Molekulargewicht: 270.82 g/mol
InChI-Schlüssel: HPIHREBMWYIJSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Tert-pentyloxy)hexane-1-sulfonyl chloride is an organic compound with the molecular formula C11H23ClO3S. It is a sulfonyl chloride derivative, which is a class of compounds widely used in organic synthesis due to their reactivity and versatility. Sulfonyl chlorides are known for their role in the formation of sulfonamides, sulfonates, and other sulfur-containing compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-pentyloxy)hexane-1-sulfonyl chloride typically involves the chlorosulfonation of the corresponding alcohol or ether. One common method is the reaction of 6-(Tert-pentyloxy)hexanol with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Tert-pentyloxy)hexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of 6-(Tert-pentyloxy)hexane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. These reactions typically proceed through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(Tert-pentyloxy)hexane-1-sulfonyl chloride is unique due to its tert-pentyloxy group, which imparts specific steric and electronic properties to the compound. This makes it particularly useful in the synthesis of complex molecules where such properties are desired .

Eigenschaften

Molekularformel

C11H23ClO3S

Molekulargewicht

270.82 g/mol

IUPAC-Name

6-(2-methylbutan-2-yloxy)hexane-1-sulfonyl chloride

InChI

InChI=1S/C11H23ClO3S/c1-4-11(2,3)15-9-7-5-6-8-10-16(12,13)14/h4-10H2,1-3H3

InChI-Schlüssel

HPIHREBMWYIJSA-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(C)OCCCCCCS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.